molecular formula C21H25NO3 B12622512 4-[Acetyl(4-methylphenyl)amino]-4-phenylbutan-2-yl acetate CAS No. 918530-12-8

4-[Acetyl(4-methylphenyl)amino]-4-phenylbutan-2-yl acetate

Cat. No.: B12622512
CAS No.: 918530-12-8
M. Wt: 339.4 g/mol
InChI Key: BHXXUJTVVJQCPB-UHFFFAOYSA-N
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Description

4-[Acetyl(4-methylphenyl)amino]-4-phenylbutan-2-yl acetate is a synthetic organic compound featuring a butan-2-yl acetate backbone substituted with a phenyl group and an acetylated 4-methylphenylamino moiety. Key functional groups include:

  • Acetate ester: Imparts hydrophobicity and influences reactivity.
  • Acetylated aromatic amine: Modulates electronic properties and steric effects.
  • Phenyl and 4-methylphenyl groups: Contribute to π-π interactions and solubility characteristics.

The compound’s synthesis likely involves multi-step reactions, such as condensation of aromatic aldehydes with amines followed by acetylation and esterification, akin to methods described for related structures .

Properties

CAS No.

918530-12-8

Molecular Formula

C21H25NO3

Molecular Weight

339.4 g/mol

IUPAC Name

[4-(N-acetyl-4-methylanilino)-4-phenylbutan-2-yl] acetate

InChI

InChI=1S/C21H25NO3/c1-15-10-12-20(13-11-15)22(17(3)23)21(14-16(2)25-18(4)24)19-8-6-5-7-9-19/h5-13,16,21H,14H2,1-4H3

InChI Key

BHXXUJTVVJQCPB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C(CC(C)OC(=O)C)C2=CC=CC=C2)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Acetyl(4-methylphenyl)amino]-4-phenylbutan-2-yl acetate typically involves multi-step organic reactions. One common method includes the acetylation of 4-methylphenylamine followed by a coupling reaction with 4-phenylbutan-2-yl acetate. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-[Acetyl(4-methylphenyl)amino]-4-phenylbutan-2-yl acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., Cl2, Br2) or nucleophiles (e.g., NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties
Research has indicated that derivatives of 4-[Acetyl(4-methylphenyl)amino]-4-phenylbutan-2-yl acetate exhibit significant anticancer activity. Studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study examining the structure-activity relationship of acetylated amines highlighted the efficacy of such compounds against various cancer cell lines, suggesting a promising avenue for further development in cancer therapies .

1.2 Analgesic and Anti-inflammatory Effects
This compound has also been explored for its analgesic and anti-inflammatory properties. In preclinical studies, it demonstrated the ability to reduce pain and inflammation in animal models, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism is believed to involve the inhibition of cyclooxygenase enzymes, which play a crucial role in the inflammatory process .

Material Science

2.1 Polymer Synthesis
The unique chemical structure of 4-[Acetyl(4-methylphenyl)amino]-4-phenylbutan-2-yl acetate makes it suitable for use in polymer synthesis. Its reactivity allows it to serve as a monomer or additive in the production of specialty polymers with enhanced thermal and mechanical properties. Research has demonstrated that incorporating this compound into polymer matrices can improve their stability and durability under various environmental conditions .

2.2 Coatings and Adhesives
In material applications, this compound has been utilized in developing advanced coatings and adhesives. Its properties facilitate strong adhesion to various substrates while providing resistance to moisture and chemicals, making it ideal for industrial applications where durability is essential .

Agrochemicals

3.1 Pesticide Development
The potential use of 4-[Acetyl(4-methylphenyl)amino]-4-phenylbutan-2-yl acetate as an agrochemical has been investigated, particularly as a pesticide or herbicide. Preliminary studies suggest that modifications of this compound can lead to effective formulations that target specific pests while minimizing harm to beneficial organisms .

3.2 Plant Growth Regulators
Additionally, derivatives of this compound are being explored as plant growth regulators. They have shown promise in enhancing growth rates and improving yield in certain crops under controlled conditions .

Case Studies

Study Application Findings
Study AAnticancerDemonstrated significant tumor reduction in xenograft models using modified derivatives of the compound .
Study BPolymer ScienceDeveloped a new polymer blend incorporating the compound that exhibited improved thermal stability compared to traditional polymers .
Study CAgrochemicalsEvaluated a formulation based on this compound that resulted in a 30% increase in crop yield under stress conditions .

Mechanism of Action

The mechanism by which 4-[Acetyl(4-methylphenyl)amino]-4-phenylbutan-2-yl acetate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Structural Analogs

(a) Ethyl 4-(2-fluorophenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate (4f)
  • Structure: Contains a fluorophenyl group and methoxyphenylamino substituent.
  • Synthesis: Prepared via reflux of 4-fluorobenzaldehyde, 4-(4-methoxyphenyl)aniline, and p-toluenesulfonic acid in ethanol, yielding 85% as a yellow oil .
(b) Ethyl 4-(3-cyanophenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate (4a)
  • Structure: Features a cyano group, which introduces strong electron-withdrawing effects.
  • Synthesis: Uses 3-(4-methoxyphenyl)propionyl chloride and THF, yielding a product with distinct electronic properties due to the cyano substituent .
  • Key Differences: The cyano group may reduce solubility in non-polar solvents compared to the acetyl group in the target compound.
(c) 4-Methyl-N1-{4-[6-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-phenyl-2-pyridyl]phenyl}-1-benzenesulfonamide (5a)
  • Structure : A disulfonamide with a pyridyl core.
  • Synthesis : Achieved 80% yield as an orange powder (mp 223–225°C) via multi-step sulfonylation .
  • Key Differences : The sulfonamide groups and pyridyl ring increase molecular weight (645 g/mol) and polarity, contrasting with the target compound’s ester-dominated hydrophobicity.

Physical and Spectral Properties

Compound Molecular Formula Yield Physical State Key Spectral Data (IR/NMR) Reference
Target Compound* C₂₁H₂₃NO₃ Predicted IR: ~1740 cm⁻¹ (C=O ester), ~1660 cm⁻¹ (C=O acetyl)
Ethyl 4f C₂₀H₂₂FNO₃ 85% Yellow oil IR: 3089 cm⁻¹ (N-H), 1740 cm⁻¹ (C=O ester)
Compound 5a C₃₄H₃₂N₄O₄S₂ 80% Orange powder 1H NMR: δ 2.26 (s, CH₃), 7.1–8.5 (m, ArH)
4-Phenyl-2-butanone C₁₀H₁₂O Liquid IR: ~1710 cm⁻¹ (C=O ketone)

* Predicted data based on structural analogs.

  • Melting Points : Disulfonamides (e.g., 5a) exhibit higher melting points (>200°C) due to strong intermolecular forces, while ester derivatives (e.g., 4f) are oils .
  • Spectral Signatures: The target compound’s acetate and acetyl groups would show distinct C=O stretches (~1740 cm⁻¹ and ~1660 cm⁻¹) in IR, differentiating it from ketones (e.g., 4-Phenyl-2-butanone at ~1710 cm⁻¹) .

Biological Activity

4-[Acetyl(4-methylphenyl)amino]-4-phenylbutan-2-yl acetate, also known by its CAS number 6642-11-1, is a synthetic compound that exhibits significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 4-[Acetyl(4-methylphenyl)amino]-4-phenylbutan-2-yl acetate is C21H25NO3. The compound features an acetyl group attached to a 4-methylphenyl moiety, contributing to its biological activity.

Pharmacological Effects

Research indicates that this compound may possess antiplatelet and anti-inflammatory properties. It acts as a prodrug, which means it is metabolized into an active form that exerts therapeutic effects. The compound's structure allows it to interact with various biological targets, including platelet receptors.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AntiplateletInhibition of platelet aggregation via P2Y12 receptor
Anti-inflammatoryModulation of inflammatory cytokines
AntioxidantScavenging free radicals
  • Antiplatelet Activity : The compound inhibits platelet aggregation by blocking the P2Y12 receptor, which plays a crucial role in the activation of platelets during thrombus formation. This mechanism is similar to that of established antiplatelet drugs like clopidogrel .
  • Anti-inflammatory Effects : Studies have shown that the compound can reduce the levels of pro-inflammatory cytokines, thereby mitigating inflammation in various models .
  • Antioxidant Properties : The compound exhibits antioxidant activity by scavenging free radicals, which may help protect cells from oxidative stress .

Case Study 1: Antiplatelet Efficacy

In a controlled study involving animal models, the administration of 4-[Acetyl(4-methylphenyl)amino]-4-phenylbutan-2-yl acetate resulted in a significant reduction in thrombus size compared to controls. The study highlighted its potential as an oral antiplatelet agent with a favorable safety profile .

Case Study 2: Anti-inflammatory Response

Another investigation focused on the anti-inflammatory properties of the compound in a rat model of arthritis. Results indicated a marked decrease in inflammatory markers and improvement in joint swelling after treatment with the compound, suggesting its utility in managing inflammatory conditions .

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